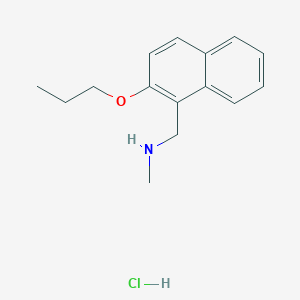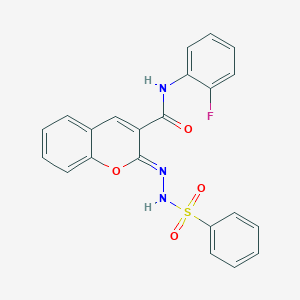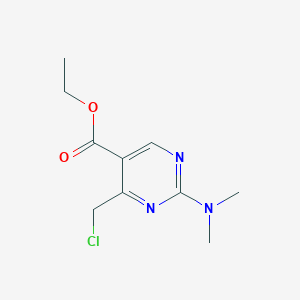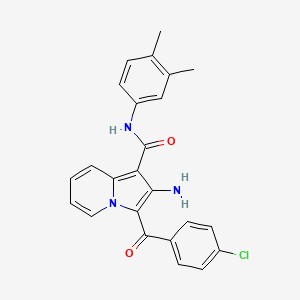![molecular formula C18H18ClN5O2 B2420437 1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-21-8](/img/structure/B2420437.png)
1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-one core, a 3-chlorophenyl group, and a 2-oxo-2-piperidin-1-ylethyl group . The exact 3D conformer and other structural details can be found in dedicated chemical databases .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.83 g/mol . Other physical and chemical properties such as boiling point, density, pKa, etc., are not available in the resources I have access to.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
The compound 1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 70558-13-3) finds utility in proteomics research. Its structure suggests potential interactions with proteins, enzymes, or other biomolecules. Researchers can explore its binding affinity, enzymatic inhibition, or protein-protein interactions. By studying its effects on cellular processes, scientists gain insights into disease mechanisms and drug development .
Medicinal Chemistry
This compound’s unique structure makes it an attractive candidate for medicinal chemistry. Researchers investigate its pharmacological properties, such as receptor binding, metabolic stability, and toxicity. Potential applications include designing novel drugs for cancer, inflammation, or neurological disorders. By modifying specific functional groups, scientists can optimize its bioactivity and selectivity .
Anticancer Agents
Given its heterocyclic scaffold, 1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one may exhibit antiproliferative effects. Researchers explore its potential as an anticancer agent by assessing its cytotoxicity, apoptosis induction, and cell cycle modulation. Structural modifications can enhance its selectivity against specific cancer types .
Hydromethylation Catalysts
Recent research has highlighted the radical-based protodeboronation of alkyl boronic esters. This compound could serve as a catalyst in such reactions, enabling the synthesis of valuable organic compounds. For instance, it may facilitate the formal anti-Markovnikov hydromethylation of alkenes, a transformation with synthetic significance .
Materials Science
The pyrazolo[3,4-d]pyrimidine scaffold offers opportunities in materials science. Researchers explore its use in organic electronics, photovoltaics, or sensors. By incorporating this compound into polymer matrices or thin films, they aim to enhance device performance or achieve specific optical properties .
Molecular Modeling and Drug Design
Computational chemists employ molecular modeling techniques to predict the compound’s interactions with biological targets. Docking studies, molecular dynamics simulations, and quantum mechanical calculations help elucidate its binding modes. These insights guide rational drug design and lead optimization .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-5-4-6-14(9-13)24-17-15(10-21-24)18(26)23(12-20-17)11-16(25)22-7-2-1-3-8-22/h4-6,9-10,12H,1-3,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXHLLGGRKMIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2420355.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)






![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2420374.png)
